Methyl 3-bromo-6-fluoropicolinate
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Description
Synthesis Analysis
The synthesis of “Methyl 3-bromo-6-fluoropicolinate” involves several steps. For instance, one method involves the use of triethylamine in N,N-dimethyl-formamide at 80℃ for 3 hours . Another method involves a two-stage process: the first stage involves the use of N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 100℃ for 16 hours under an inert atmosphere; the second stage involves the use of water and sodium hydroxide in methanol .Molecular Structure Analysis
The molecular formula of “this compound” is C7H5BrFNO2 . The molecular weight is 234.02 . The structure of the molecule can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For example, it can act as a nucleophile in various reactions due to the presence of the bromine and fluorine atoms. It can also inhibit the growth of cancer cells in vitro.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 234.02 , and it is stored in an inert atmosphere at 2-8°C . The boiling point is not available .Safety and Hazards
“Methyl 3-bromo-6-fluoropicolinate” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 3-bromo-6-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLAZOEXVMLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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